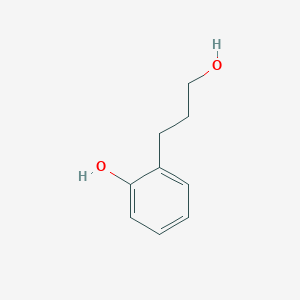

2-(3-Hydroxypropyl)phenol

Übersicht

Beschreibung

“2-(3-Hydroxypropyl)phenol” is a type of phenolic compound . Phenolic compounds are secondary metabolites in various plant materials that have many beneficial effects on the human body and health .

Synthesis Analysis

Phenols can be synthesized by several techniques such as liquid chromatography (HPLC and UPLC), gas chromatography (GC), or spectrophotometry (TPC, DPPH, FRAP assay etc.) .Molecular Structure Analysis

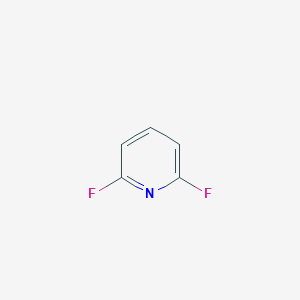

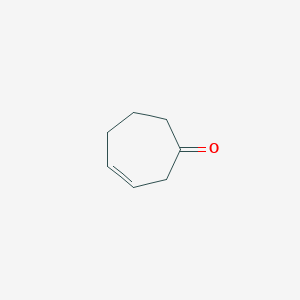

The molecular formula of “2-(3-Hydroxypropyl)phenol” is C9H12O2 . It has a molecular weight of 152.19 g/mol . The structure includes a phenolic ring with a hydroxypropyl group attached .Chemical Reactions Analysis

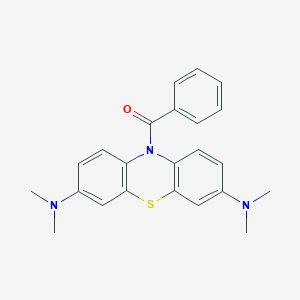

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses . This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .Wissenschaftliche Forschungsanwendungen

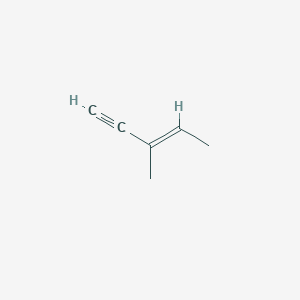

Antifungal Activity Against Plant Pathogens : 2-(3-Hydroxypropyl)phenol, derived from the metabolization of 2-Allylphenol (2-AP), was studied for its antifungal activity against plant pathogens. Although it was less effective compared to its isomer 2-(2-hydroxypropyl) phenol, it contributes to the toxicity of 2-allylphenol in controlling plant pathogens (Qu et al., 2017).

Catalytic Activities : In the context of catalytic activities, such as the vapor-phase alkylation of phenol with 1-propanol, derivatives of 2-(3-Hydroxypropyl)phenol are of interest. These studies focus on the selectivity and efficiency of catalytic processes (Sato et al., 1999).

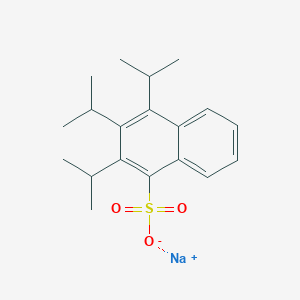

Hydroxypropyl Cyclodextrins in Chemical Synthesis : Hydroxypropyl cyclodextrins, which include the hydroxypropyl group as in 2-(3-Hydroxypropyl)phenol, have been used as catalysts in the selective synthesis of phenolic compounds. Their structural modifications significantly impact their selectivity and reaction kinetics (Komiyama, 1989).

Photocatalytic Benzene Hydroxylation : Research on Fe-based metal–organic frameworks (MOFs) for photocatalytic benzene hydroxylation to phenol underlines the importance of hydroxyphenol structures in industrial chemistry. Such studies are crucial for sustainable and efficient production of phenols (Wang et al., 2015).

Inhibition of Carbonic Anhydrase : Phenol compounds, including those with hydroxypropyl groups, have been studied as inhibitors of enzymes like carbonic anhydrase. This research contributes to our understanding of enzyme inhibition and potential therapeutic applications (Simonsson et al., 1982).

Chemical Synthesis and Reactions : Various studies have explored the synthesis and reaction mechanisms involving hydroxypropyl phenols, underscoring their significance in organic synthesis and chemical transformations (Krysin et al., 2010).

Phenolic Compounds in Plants : Phenolic compounds, including hydroxypropyl phenols, play crucial roles in plants, serving functions in adaptation and contributing to plant products' color, taste, and health benefits. Research in this area helps in understanding plant biochemistry and potential applications in agriculture and food industry (Boudet, 2007).

Safety And Hazards

Zukünftige Richtungen

Phenolic compounds have been used in treatment for some health disorders due to their diverse health promoting properties . They are becoming increasingly popular due to their beneficial physiological effects . The application of polyphenols in the food industry as bio-preservative substances for foods and beverages can exert a superb activity on the inhibition of oxidative stress via different types of mechanisms .

Eigenschaften

IUPAC Name |

2-(3-hydroxypropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,10-11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNMOIYXEIAPHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295784 | |

| Record name | 2-(3-hydroxypropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Hydroxypropyl)phenol | |

CAS RN |

1481-92-1 | |

| Record name | Benzenepropanol, 2-hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-hydroxypropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

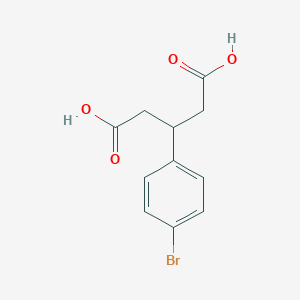

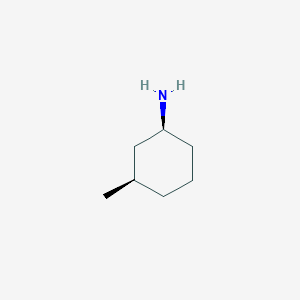

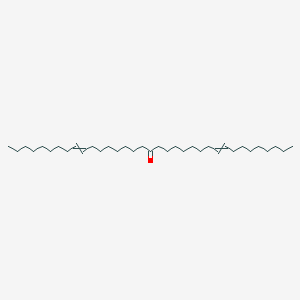

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid](/img/structure/B73464.png)